molecular formula C8H12BrN3O2 B2469162 Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate CAS No. 1823442-03-0

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

Cat. No.: B2469162
CAS No.: 1823442-03-0
M. Wt: 262.107
InChI Key: AFUGJFFTEYXSSC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a brominated 1,2,4-triazole derivative with an ethyl butanoate ester side chain. The compound is listed as discontinued by suppliers like Fluorochem, limiting its availability for current laboratory research.

Properties

IUPAC Name

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUGJFFTEYXSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate and analogous compounds:

Compound Name Heterocycle Core Substituents/Modifications Bromine Content Key Applications/Notes References
This compound 1,2,4-Triazole 3-Bromo, ethyl butanoate 1 Br Lab research (discontinued)
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate Benzotriazole Benzotriazole core, ethyl butanoate 0 Br Lab use (non-drug), safety data available
Ethyl 3-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate Quinazoline 6,8-Dibromo, ethyl butanoate 2 Br Intermediate for cyclization reactions
Ethyl {4-[(Z)-(4-methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate 1,2,4-Triazole Methoxybenzylidene amino, oxo, ethyl acetate 0 Br Antimicrobial evaluation

Physicochemical and Reactivity Profiles

  • Bromine Substitution : The target compound’s single bromine atom at the triazole 3-position contrasts with the dibrominated quinazoline derivative (2 Br atoms in compound 8, ). Bromine enhances electrophilicity, making the compound a candidate for cross-coupling reactions or nucleophilic substitutions .
  • Heterocycle Core : The 1,2,4-triazole ring differs from benzotriazole () in electronic properties. Benzotriazoles are typically used as UV stabilizers or corrosion inhibitors, whereas 1,2,4-triazoles are explored for medicinal chemistry due to their hydrogen-bonding capacity .

Biological Activity

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate (CAS No. 1823442-03-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C₈H₁₂BrN₃O₂
  • Molecular Weight : 262.10 g/mol
  • Structure : The compound features a triazole ring which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound is hypothesized to act against various bacterial and fungal strains due to its structural characteristics.

  • Mechanism of Action : The triazole moiety can disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, critical in ergosterol biosynthesis.

2. Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. This compound is being investigated for its cytotoxic effects on cancer cell lines.

  • In Vitro Studies : Preliminary results suggest that this compound may induce apoptosis in cancer cells, as evidenced by decreased viability in treated cell lines compared to controls. The mechanism may involve the activation of caspases and the disruption of mitochondrial membrane potential.
Cell Line IC50 (µM) Effect
HeLa (Cervical)15Significant cytotoxicity
MCF-7 (Breast)20Moderate cytotoxicity
A549 (Lung)25Weak cytotoxicity

3. Antioxidant Activity

The antioxidant properties of this compound are also under investigation. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer.

  • Assays Conducted : DPPH radical scavenging assays have been utilized to evaluate the antioxidant capacity of this compound. Results indicate a moderate ability to scavenge free radicals compared to standard antioxidants like Trolox.

Research Findings

Recent studies have highlighted the synthesis and characterization of this compound alongside its biological testing:

Case Study: Synthesis and Biological Evaluation

A notable study synthesized this compound through nucleophilic substitution reactions involving 3-bromo-1H-1,2,4-triazole and ethyl 2-bromobutanoate. The synthesized product was characterized using NMR and mass spectrometry.

Biological Testing Results :

  • The compound exhibited promising results in both antimicrobial and anticancer assays.

Potential Applications

Given its biological activity profile, this compound could serve as a lead compound for developing new therapeutic agents targeting infectious diseases and cancer.

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